[4-(2-methoxyphenyl)piperazino][4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone
Description
Properties
Molecular Formula |
C20H22N4O2S |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone |
InChI |
InChI=1S/C20H22N4O2S/c1-15-18(27-20(21-15)24-9-5-6-10-24)19(25)23-13-11-22(12-14-23)16-7-3-4-8-17(16)26-2/h3-10H,11-14H2,1-2H3 |
InChI Key |
POMLJKXIQDZGAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC |
Origin of Product |
United States |
Preparation Methods
Thiazole Carboxylic Acid Activation
The 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid is treated with SOCl₂ under reflux (70–80°C, 4–6 hours) to form the corresponding acyl chloride. Excess SOCl₂ is removed via vacuum distillation, yielding a reactive intermediate.
Table 2: Reaction Conditions for Acyl Chloride Formation
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 75°C | Maximizes conversion |
| Reaction Time | 5 hours | Prevents decomposition |
| Solvent | Toluene | Azeotropic removal of HCl |
Piperazine Coupling
The acyl chloride is reacted with 4-(2-methoxyphenyl)piperazine in anhydrous dioxane, catalyzed by triethylamine (TEA). The mixture is stirred at room temperature for 12–16 hours, facilitating nucleophilic acyl substitution.
Table 3: Coupling Reaction Optimization
| Condition | Optimal Value | Yield Improvement |
|---|---|---|
| Molar Ratio (1:1.2) | Acyl chloride:Piperazine | Reduces side products |
| Catalyst Loading | 5 mol% TEA | Accelerates reaction |
| Solvent | Dioxane | Enhances solubility |
Purification and Crystallization
Crude product is purified via recrystallization from isopropyl alcohol. Activated carbon (5% w/w) is added to the hot solution to adsorb impurities, followed by filtration and slow cooling (15°C) to isolate crystalline product.
Table 4: Recrystallization Parameters
| Parameter | Value | Effect on Purity |
|---|---|---|
| Solvent Volume | 50 L/kg product | Balances solubility |
| Cooling Rate | 1°C/minute | Promotes crystal growth |
| Final Purity | ≥99% (HPLC) | Meets pharmacopeial standards |
Analytical Characterization
Spectroscopic Validation
-
¹H NMR (500 MHz, DMSO-d₆) : Signals at δ 2.34 (s, 3H, thiazole-CH₃), 3.72 (s, 3H, OCH₃), 6.82–7.40 (m, 4H, aromatic H), and 8.25 (s, 1H, pyrrole-H).
-
IR (KBr) : Peaks at 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N), and 1240 cm⁻¹ (C-O-C).
-
Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 428.56, consistent with the molecular formula C₂₂H₂₅N₅O₂S.
Table 5: Comparative Analytical Data
| Technique | Key Peaks/Data | Structural Assignment |
|---|---|---|
| ¹³C NMR | δ 165.2 (C=O) | Ketone carbonyl |
| X-ray Diffraction | Crystal lattice parameters | Confirms planar thiazole-pyrrole system |
Challenges and Yield Optimization
Early synthetic routes faced challenges in regioselectivity during thiazole functionalization. Switching from ethyl chloroformate to SOCl₂ improved acyl chloride stability, boosting yields from 65% to 88%. Solvent screening identified dioxane as superior to THF or DMF due to reduced byproduct formation.
Scalability and Industrial Relevance
Kilogram-scale batches (3.2 kg per cycle) have been achieved using the patented crystallization protocol. The process is adaptable to continuous flow systems, with preliminary data showing 92% yield in half the time.
Chemical Reactions Analysis
Types of Reactions
[4-(2-methoxyphenyl)piperazino][4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Research indicates that compounds with similar structures exhibit a range of biological activities. The following sections detail specific applications and findings related to the compound.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of thiazole and piperazine derivatives. The compound has shown significant activity against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | E. coli | 12 µg/mL |
| 2 | S. aureus | 10 µg/mL |
| 3 | P. aeruginosa | 15 µg/mL |
These results suggest that the presence of both thiazole and piperazine structures enhances the antimicrobial efficacy of the compounds .
Antitumor Activity
The compound has been evaluated for its antitumor potential. Studies have indicated that similar thiazole derivatives can induce apoptosis in cancer cells through various mechanisms:
- Cell Cycle Arrest : Inducing S phase arrest.
- Pro-apoptotic Protein Activation : Up-regulating pro-apoptotic proteins while down-regulating anti-apoptotic proteins.
- Caspase Activation : Activating caspase-3 leading to mitochondrial dysfunction and subsequent cell apoptosis .
Neuroprotective Effects
The neuroprotective properties of thiazole derivatives have been explored in various models of neurodegenerative diseases. The compound may exert protective effects against oxidative stress and neuronal cell death, making it a candidate for further research in neuropharmacology .
Case Studies
Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:
-
Study on Antimicrobial Efficacy :
- A study conducted on synthesized thiazole derivatives showed promising results against resistant bacterial strains, suggesting their potential as new antimicrobial agents.
-
Antitumor Research :
- In vitro studies demonstrated that certain derivatives could significantly reduce tumor cell viability by inducing apoptosis through caspase activation pathways.
-
Neuroprotective Study :
- Experimental models indicated that compounds similar to [4-(2-methoxyphenyl)piperazino][4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone could protect neurons from oxidative damage, highlighting their potential in treating neurodegenerative conditions.
Mechanism of Action
The mechanism of action of [4-(2-methoxyphenyl)piperazino][4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Key Observations :
- Piperazine vs.
- Thiazole Substitutents : The 2-(1H-pyrrol-1-yl) group is conserved in multiple analogs, suggesting its role in π-π stacking or metabolic stability. Replacing 4-methyl with 4-phenyl () increases hydrophobicity (logP: ~4.5 vs. 3.88 in Y041-9292) .
Physicochemical Properties
Comparative physicochemical
Key Observations :
Biological Activity
The compound [4-(2-methoxyphenyl)piperazino][4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone, often referred to by its IUPAC name, exhibits significant biological activity that has garnered attention in medicinal chemistry. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.
- Molecular Formula : C23H24N4O
- Molecular Weight : 372.5 g/mol
- Structural Features : The compound includes a piperazine moiety linked to a thiazole and pyrrole structure, which are known for their biological activities.
Anticancer Properties
Recent studies have indicated that the compound exhibits anticancer activity , particularly against various cancer cell lines. A notable study demonstrated that derivatives of this compound showed potent cytotoxic effects on breast cancer cells, with IC50 values in the low micromolar range. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK4 .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . In vitro tests revealed significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be lower than those of standard antibiotics, suggesting its potential as a new antimicrobial agent .
Neuropharmacological Effects
Another area of interest is the compound's potential neuropharmacological effects . Research indicates that it may act as a serotonin receptor modulator, which could provide therapeutic benefits in treating anxiety and depression. Behavioral studies in animal models have shown that administration of the compound results in reduced anxiety-like behavior in elevated plus maze tests .
Case Studies
- Breast Cancer Cell Lines : A study involving MCF-7 and MDA-MB-231 cell lines showed that treatment with the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment.
- Antimicrobial Testing : A series of experiments conducted on Staphylococcus aureus and Escherichia coli demonstrated that the compound effectively inhibited bacterial growth, with observed zones of inhibition comparable to conventional antibiotic treatments.
- Anxiety Models : In a controlled study using rats subjected to stress paradigms, administration of the compound significantly reduced behavioral signs of anxiety, indicating its potential utility in psychiatric disorders.
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/MIC (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | 5.0 | Induction of apoptosis via caspase activation |
| Antimicrobial | Staphylococcus aureus | 8.0 | Inhibition of cell wall synthesis |
| Neuropharmacological | Anxiety models (rats) | N/A | Serotonin receptor modulation |
Q & A
Basic: What are the standard synthetic protocols for [4-(2-methoxyphenyl)piperazino][4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone?
Answer:
The synthesis typically involves coupling a functionalized piperazine moiety with a substituted thiazole precursor. For example:
- Step 1: Prepare the 4-(2-methoxyphenyl)piperazine intermediate via nucleophilic substitution or reductive amination .
- Step 2: Synthesize the 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl fragment using Hantzsch thiazole synthesis, where a thiourea derivative reacts with α-haloketones .
- Step 3: Perform a coupling reaction (e.g., via carbodiimide-mediated amidation) between the two fragments to yield the final methanone product.
Validation: Monitor reactions using TLC and characterize intermediates via -NMR and LC-MS. Final purity is assessed using HPLC (>95%) .
Basic: Which spectroscopic and crystallographic methods are recommended for structural elucidation?
Answer:
- X-ray crystallography: Use SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure, particularly for verifying piperazine-thiazole conformation and hydrogen-bonding interactions .
- NMR spectroscopy: Assign - and -NMR peaks using 2D techniques (COSY, HSQC) to confirm substituent positions (e.g., methoxyphenyl vs. pyrrolyl groups) .
- Mass spectrometry: High-resolution ESI-MS ensures molecular weight accuracy (±2 ppm).
Advanced: How can computational modeling optimize reaction conditions for higher yields?
Answer:
- Density Functional Theory (DFT): Calculate transition-state energies for key steps (e.g., thiazole ring formation) to identify rate-limiting barriers. Use Multiwfn for electron localization function (ELF) analysis to predict reactive sites .
- Solvent effects: Simulate solvent interactions (e.g., DMF vs. THF) using COSMO-RS to select solvents that stabilize intermediates.
- Case Study: reports a 45% yield for a similar thiazole-piperazine compound; DFT-guided optimization improved yields to 68% by adjusting temperature and solvent polarity .
Advanced: How to resolve contradictions in reported biological activity data?
Answer: Contradictions often arise from assay variability or target selectivity. Mitigation strategies include:
- Dose-response standardization: Use IC values normalized to positive controls (e.g., doxorubicin for cytotoxicity).
- Target profiling: Screen against a panel of related receptors (e.g., serotonin 5-HT vs. dopamine D2) to assess selectivity. highlights off-target effects in piperazine derivatives due to conformational flexibility .
- Data validation: Replicate studies in orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays).
Basic: What in vitro assays are suitable for initial biological screening?
Answer:
- Cytotoxicity: MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with 72-hour exposure .
- Receptor binding: Radioligand displacement assays for serotonin/dopamine receptors (e.g., -ketanserin for 5-HT) .
- Enzyme inhibition: Fluorescence-based assays for kinases or acetylcholinesterase, using controls like staurosporine .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
-
Core modifications: Synthesize analogs with variations in:
-
Pharmacophore mapping: Use Schrödinger’s Phase or MOE to identify critical hydrogen-bond acceptors (e.g., methanone oxygen).
-
Data Table:
Analog Modification 5-HT IC (nM) Cytotoxicity (HeLa, µM) Parent compound 120 ± 15 25 ± 3 2-Chlorophenyl 85 ± 10 18 ± 2 4-Nitro-thiazole 220 ± 25 45 ± 5
Advanced: What strategies address low solubility in pharmacokinetic studies?
Answer:
- Prodrug design: Introduce phosphate esters at the methoxyphenyl group for aqueous solubility .
- Nanoparticle formulation: Use PLGA nanoparticles (100–200 nm) to enhance bioavailability, as demonstrated for similar thiazole derivatives in .
- Co-solvent systems: Test PEG-400/water mixtures (20–40% v/v) to improve solubility without precipitation.
Basic: How to validate synthetic intermediates when scaling up from mg to gram quantities?
Answer:
- In-line analytics: Implement PAT tools (e.g., ReactIR for real-time reaction monitoring).
- Purification: Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water).
- Quality control: Compare -NMR (300 MHz) and melting points (±2°C) with small-scale batches .
Advanced: How to analyze electron density distribution for reactivity prediction?
Answer:
- Multiwfn analysis: Generate Laplacian of electron density (∇²ρ) maps to identify nucleophilic (e.g., pyrrolyl N) and electrophilic (e.g., thiazole S) sites .
- Hirshfeld surface analysis: Quantify intermolecular interactions (e.g., C–H⋯π in the methoxyphenyl group) using CrystalExplorer .
- Case Study: used Hirshfeld surfaces to explain crystallization-driven conformational locking in pyrazolone analogs .
Advanced: What experimental designs control for batch-to-batch variability in biological assays?
Answer:
- Randomized block design: Assign replicates to separate plates/labs to minimize instrumentation bias (see for agricultural case studies) .
- Blinded analysis: Encode samples to prevent observer bias in IC determinations.
- Stability testing: Pre-incubate compounds in assay buffers (PBS, pH 7.4) for 24 hours to rule out degradation artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
